Ethyl 3-hexyl-4-oxodecanoate
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Overview
Description
Ethyl 3-hexyl-4-oxodecanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hexyl-4-oxodecanoate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. One common method involves the reaction of 3-hexyl-4-oxodecanoic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hexyl-4-oxodecanoate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the reagents used.
Scientific Research Applications
Ethyl 3-hexyl-4-oxodecanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which ethyl 3-hexyl-4-oxodecanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl propionate: Another ester with applications in the food and fragrance industries.
Uniqueness
Ethyl 3-hexyl-4-oxodecanoate is unique due to its longer carbon chain and specific functional groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications that simpler esters may not fulfill.
Properties
CAS No. |
51916-53-1 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
ethyl 3-hexyl-4-oxodecanoate |
InChI |
InChI=1S/C18H34O3/c1-4-7-9-11-13-16(15-18(20)21-6-3)17(19)14-12-10-8-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
PSWUENBLSJFXBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)OCC)C(=O)CCCCCC |
Origin of Product |
United States |
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